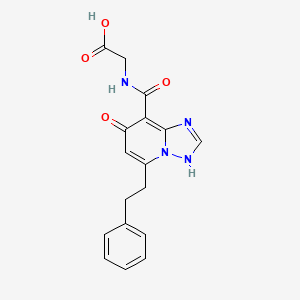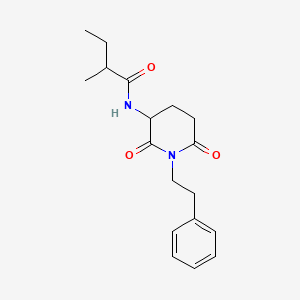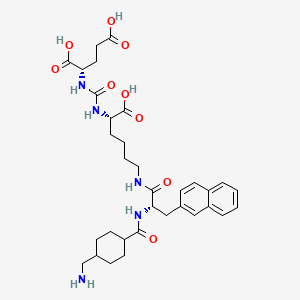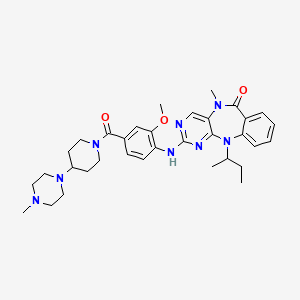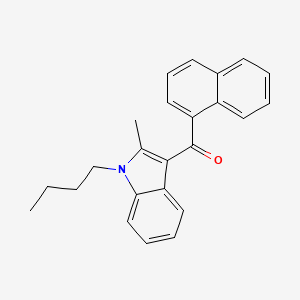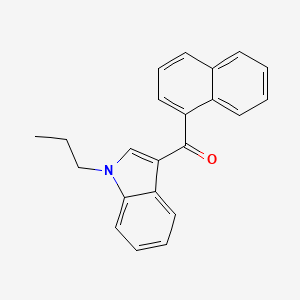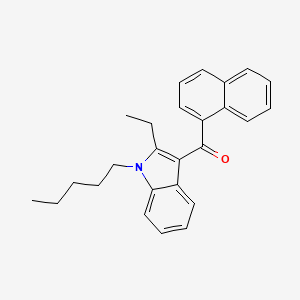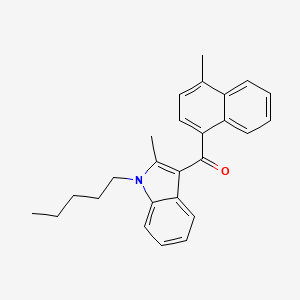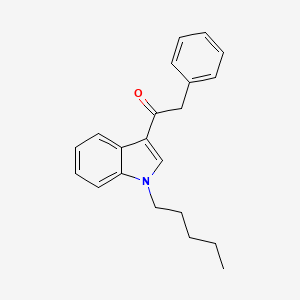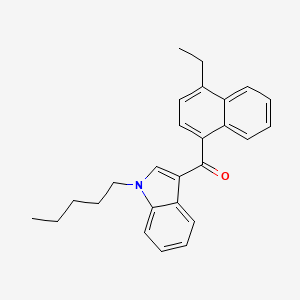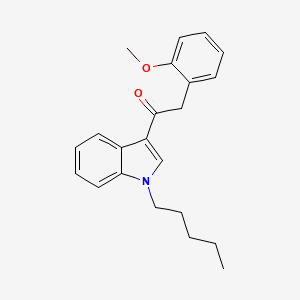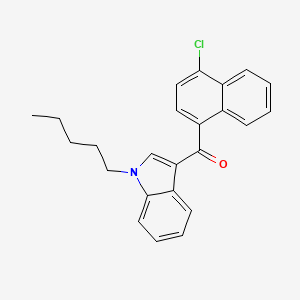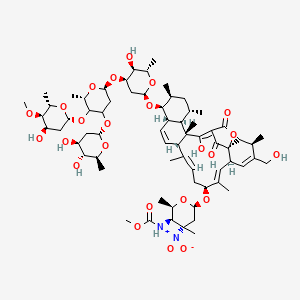
Kijanimicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kijanimicin is a novel antibiotic produced by the actinomycete Actinomadura kijaniata . It has a unique tetronic acid structure and contains a branched chain tetrasaccharide moiety consisting of three units of 2,6-dideoxy-α-L-ribo-hexopyranose and one unit of 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose . The molecule also contains a novel nitrosugar, namely 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose (D-kijanose) .
Synthesis Analysis
The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of this compound, was elucidated through biochemical analysis of four enzymes encoded in the gene cluster . The aglycone kijanolide is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit .
Molecular Structure Analysis
This compound has a molecular formula of C67H100N2O24 . It has been shown by chemical degradation, spectroscopic studies, and X-ray crystallographic studies to have a unique tetronic acid structure . The molecule contains a branched chain tetrasaccharide moiety .
Chemical Reactions Analysis
The genes involved in the biosynthesis of the unusual deoxysugar D-kijanose, including one encoding a flavoenzyme predicted to catalyze the formation of the nitro group, have also been identified .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3 and a molar refractivity of 331.6±0.4 cm^3 . It has 26 H bond acceptors and 7 H bond donors .
Applications De Recherche Scientifique
Recherche sur le Cancer
Les dérivés de la kijanimicine, tels que la lobophorine C et D, ont montré des activités cytotoxiques sélectives contre certaines lignées cellulaires cancéreuses. La lobophorine C, par exemple, a présenté une activité puissante contre la lignée cellulaire cancéreuse du foie humain 7402, tandis que la lobophorine D était efficace contre les cellules cancéreuses du sein humain MDA-MB 435 {svg_1}. Cela suggère que les dérivés de la kijanimicine pourraient être précieux pour développer des thérapies anticancéreuses ciblées.
Développement d'Antibiotiques
Le groupe de gènes de la kijanimicine a été étudié pour comprendre la biosynthèse des antibiotiques spirotétronates. La kijanimicine elle-même possède un large spectre d'activité antimicrobienne contre les bactéries Gram-positives et le parasite du paludisme Plasmodium falciparum {svg_2}. Comprendre ses voies biosynthétiques peut contribuer au développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.
Applications Agricoles
En agriculture, la kijanimicine a le potentiel d'être un agent de biocontrôle. Une nouvelle souche de Bacillus halotolerans, qui abrite un groupe de gènes biosynthétiques de la kijanimicine, a montré une activité antagoniste efficace contre Rhizoctonia solani, un pathogène qui provoque la maladie de la brûlure de la gaine chez les cultures comme le blé {svg_3}. Cela indique le rôle de la kijanimicine dans la protection des cultures et l'amélioration de la sécurité alimentaire.
Sciences de l'Environnement
Les dérivés de la kijanimicine sont explorés pour leur rôle en sciences de l'environnement, en particulier dans les écosystèmes marins. Les souches d'actinomycètes associées aux éponges marines qui produisent des dérivés de la kijanimicine contribuent à l'équilibre écologique en produisant des métabolites secondaires ayant des activités pharmacologiques {svg_4}. Ces composés pourraient être essentiels pour maintenir la biodiversité et la santé marines.
Biotechnologie
En biotechnologie, l'élucidation du groupe de gènes de la kijanimicine fournit des informations précieuses pour le génie génétique et la biologie synthétique {svg_5}. Les voies biosynthétiques complexes de la kijanimicine peuvent être exploitées pour produire de nouveaux composés ayant les propriétés souhaitées, ouvrant la voie à des applications innovantes dans diverses industries.
Pharmaceutiques
Le rôle de la kijanimicine dans les produits pharmaceutiques est important en raison de ses puissantes bioactivités. La structure unique de la kijanimicine, comportant un noyau d'acide tétronique, est intéressante pour la découverte et le développement de médicaments {svg_6}. Ses dérivés sont étudiés pour leur potentiel thérapeutique dans le traitement de diverses maladies, soulignant l'importance du composé en chimie médicinale.
Mécanisme D'action
Target of Action
Kijanimicin, an antibiotic produced by the actinomycete Actinomadura kijaniata, exhibits a broad spectrum of bioactivities . It has been reported to show strong antibacterial activity against Propionibacterium acne and Bacillus subtilis .
Mode of Action
The aglycone kijanolide, a core component of this compound, is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit . This forms the core of the spirotetronate moiety, a unique tetronic acid structure . KijX, an enzyme encoded in the this compound gene cluster, acts on this compound as a glycosyl hydrolase . This compound deglycosylated by KijX loses its antibacterial activity .
Biochemical Pathways
The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of this compound, was elucidated through biochemical analysis of four enzymes encoded in the gene cluster . The genes involved in the biosynthesis of the unusual deoxysugar d-kijanose have also been identified .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is stable in buffered solution from ph 6 to 8 at room temperature and up to 100°c for at least 30 minutes .
Result of Action
The functional expression of phosphopantetheinyl transferase (SFP) and major facilitator superfamily (MFS) transporter genes in Bacillus halotolerans LDFZ001, which harbors a new this compound biosynthetic gene cluster, contributes to its antipathogen ability .
Action Environment
This compound loses activity immediately at room temperature at pH 2 to 3 and pH 9 to 10 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pH.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Kijanimicin interacts with various enzymes and proteins in biochemical reactions. The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of this compound, was elucidated through the biochemical analysis of four enzymes encoded in the gene cluster .
Molecular Mechanism
The aglycone kijanolide, a part of this compound, is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in the formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit, which forms the core of the spirotetronate moiety .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Kijanimicin involves the coupling of two key intermediates, a 3-aminocarbonyl-2-oxazolidinone and a 2,3-unsaturated sugar derivative.", "Starting Materials": [ "3-aminocarbonyl-2-oxazolidinone", "2,3-unsaturated sugar derivative" ], "Reaction": [ "The 3-aminocarbonyl-2-oxazolidinone is first protected with a TBDMS group using TBDMS-Cl and imidazole in DMF.", "The 2,3-unsaturated sugar derivative is then protected with a TBDPS group using TBDPS-Cl and imidazole in DMF.", "The TBDMS-protected 3-aminocarbonyl-2-oxazolidinone is then coupled with the TBDPS-protected 2,3-unsaturated sugar derivative using TMSOTf and 2,6-lutidine in CH2Cl2.", "The TBDPS and TBDMS protecting groups are then removed using TBAF in THF to yield the final product, Kijanimicin." ] } | |
Numéro CAS |
78798-08-0 |
Formule moléculaire |
C67H100N2O24 |
Poids moléculaire |
1317.5 g/mol |
Nom IUPAC |
methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15-,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
Clé InChI |
LKSBZILVASNBPF-WPZATFCYSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C\C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C |
SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
SMILES canonique |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Kijanimicin; Kijanimicin sodium salt; |
Origine du produit |
United States |
Q & A
Q1: What is the molecular formula and weight of kijanimicin?
A1: this compound has a molecular formula of C65H95NO22 and a molecular weight of 1298 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Various spectroscopic techniques have been employed to elucidate the structure of this compound. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like NOESY, for determining the connectivity and spatial arrangement of atoms. [] * Fast Atom Bombardment Mass Spectrometry (FABMS) for molecular weight determination and structural information through fragmentation patterns, particularly useful for identifying the presence of the nitrosugar moiety. [] * X-ray crystallography has also been instrumental in determining the absolute stereochemistry of this compound. []
Q3: What is known about the biosynthesis of this compound?
A3: Research has identified a 107.6 kb segment of the Actinomadura kijaniata chromosome containing the this compound biosynthetic locus. [] This locus encodes enzymes involved in several key processes:
- TDP-L-digitoxose formation: This pathway involves four characterized enzymes. []
- Kijanolide formation: This aglycone core is assembled via a Type-I polyketide synthase and enzymes facilitating glycerate-derived unit attachment and cyclization to form the spirotetronate moiety. []
- D-kijanose biosynthesis: This unique deoxysugar involves several dedicated enzymes, including a flavoenzyme predicted to be involved in nitro group formation. []
Q4: Are there other antibiotics with similar biosynthetic pathways to this compound?
A4: Yes, the identification of the this compound gene cluster has shed light on the biosynthesis of other spirotetronate antibiotics, including chlorothricin, abyssomicin, quartromicin, and tetrocarcin. These compounds share conserved genes and likely follow similar biosynthetic logic, particularly in tetronate ring formation and potential Diels-Alder reactions for spirotetronate assembly. []
Q5: What is the spectrum of antimicrobial activity of this compound?
A5: this compound exhibits activity against a range of Gram-positive bacteria and anaerobic microorganisms. It has shown promising in vivo activity against malaria. [, ]
Q6: Is the mechanism of action of this compound understood?
A6: While the precise mechanism of action remains to be fully elucidated, its structural similarity to other spirotetronate antibiotics suggests potential mechanisms. Further research is needed to confirm these hypotheses.
Q7: Have there been attempts to synthesize this compound or its fragments?
A7: Yes, significant efforts have focused on the synthesis of this compound and its key structural components. * Digitoxose Trisaccharide: Researchers have successfully synthesized the α-linked digitoxose trisaccharide fragment of this compound using glycosyl sulfonates, demonstrating their unexpected utility in constructing this challenging moiety. [, ]* D-Rubranitrose & D-Kijanose: These branched-chain nitro sugars have been chemically synthesized, providing valuable insights into their stereochemistry and enabling further investigations into their biological roles. [, ]
Q8: Has this compound been investigated for its antitumor activity?
A8: Yes, this compound has shown in vitro antitumor activity. In in vivo studies using mice models, it demonstrated significant inhibition of P388 leukemia and slight inhibition of B16 melanoma. []
Q9: What are the potential applications of this compound?
A9: this compound's unique structure and biological activities make it a promising candidate for:
- Development of novel antibiotics: Its activity against Gram-positive bacteria and anaerobic microorganisms, particularly its in vivo antimalarial activity, warrants further investigation for therapeutic potential. [, ]
- Anticancer drug development: Its demonstrated in vitro and in vivo antitumor activity suggests a potential for developing new cancer therapies. []
- Tool compound for biochemical studies: this compound and its derivatives can be valuable tools for studying glycosyltransferases, sugar biosynthesis pathways, and their roles in bacterial cell wall formation or other biological processes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



